Cas no 148677-03-6 (D-Lysine,N2-[[5-[[4,6-dideoxy-4-(methylamino)-3-O-b-D-xylopyranosyl-b-D-galactopyranosyl]oxy]-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo[a]naphthacen-2-yl]carbonyl]-,(5S-trans)- (9CI))
![D-Lysine,N2-[[5-[[4,6-dideoxy-4-(methylamino)-3-O-b-D-xylopyranosyl-b-D-galactopyranosyl]oxy]-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo[a]naphthacen-2-yl]carbonyl]-,(5S-trans)- (9CI) structure](https://de.kuujia.com/scimg/cas/148677-03-6x500.png)
148677-03-6 structure
Produktname:D-Lysine,N2-[[5-[[4,6-dideoxy-4-(methylamino)-3-O-b-D-xylopyranosyl-b-D-galactopyranosyl]oxy]-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo[a]naphthacen-2-yl]carbonyl]-,(5S-trans)- (9CI)
D-Lysine,N2-[[5-[[4,6-dideoxy-4-(methylamino)-3-O-b-D-xylopyranosyl-b-D-galactopyranosyl]oxy]-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo[a]naphthacen-2-yl]carbonyl]-,(5S-trans)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- D-Lysine,N2-[[5-[[4,6-dideoxy-4-(methylamino)-3-O-b-D-xylopyranosyl-b-D-galactopyranosyl]oxy]-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo[a]naphthacen-2-yl]carbonyl]-,(5S-trans)- (9CI)
- (2R)-6-amino-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dih
- D-Lysine,N2-[[5-[[4,6-dideoxy-4-(methylamino)-3-O-b-D-xylopyranosyl-b-D-galactopyranosyl]oxy]-5,6,8,13-tetrahydro-1,6,9,14-te
- D-Lysine,N2-[[5-[[4,6-dideoxy-4-(methylamino)-3-O-b-D-xylopyranosyl-b-D-galactopyranosyl]oxy]-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo[a]naphthacen-2-yl]carbonyl]-
- DTXSID00164050
- 148677-03-6
- D-Lysine, N2-((5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)-
- D-Lysine, N2-[[5-[[4,6-dideoxy-4-(methylamino)-3-O-.beta.-D-xylopyranosyl-.beta.-D-galactopyranosyl]oxy]-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo[a]naphthacen-2-yl]carbonyl]-, (5S-trans)-
- (2R)-6-amino-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]hexanoic acid
-
- Inchi: InChI=1S/C43H51N3O18/c1-14-9-20-27(34(53)24(14)40(57)46-21(41(58)59)7-5-6-8-44)26-18(12-19-28(35(26)54)31(50)17-10-16(60-4)11-22(47)25(17)30(19)49)32(51)38(20)63-43-37(56)39(29(45-3)15(2)62-43)64-42-36(55)33(52)23(48)13-61-42/h9-12,15,21,23,29,32-33,36-39,42-43,45,47-48,51-56H,5-8,13,44H2,1-4H3,(H,46,57)(H,58,59)/t15-,21-,23-,29+,32+,33+,36-,37-,38+,39+,42+,43+/m1/s1
- InChI-Schlüssel: FKZKCLAPQWZPEN-KAAWJDQNSA-N
- Lächelt: NCCCC[C@@H](NC(C1C(C)=CC2=C(C3=C(O)C4C(C5C=C(OC)C=C(O)C=5C(=O)C=4C=C3[C@@H]([C@H]2O[C@@H]2O[C@H](C)[C@H](NC)[C@H](O[C@@H]3OC[C@@H](O)[C@H](O)[C@H]3O)[C@H]2O)O)=O)C=1O)=O)C(=O)O
Berechnete Eigenschaften
- Genaue Masse: 897.31676179g/mol
- Monoisotopenmasse: 897.31676179g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 12
- Anzahl der Akzeptoren für Wasserstoffbindungen: 20
- Schwere Atomanzahl: 64
- Anzahl drehbarer Bindungen: 13
- Komplexität: 1680
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 12
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 347Ų
- XLogP3: -2.1
D-Lysine,N2-[[5-[[4,6-dideoxy-4-(methylamino)-3-O-b-D-xylopyranosyl-b-D-galactopyranosyl]oxy]-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo[a]naphthacen-2-yl]carbonyl]-,(5S-trans)- (9CI) Verwandte Literatur
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
2. Caper tea
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
148677-03-6 (D-Lysine,N2-[[5-[[4,6-dideoxy-4-(methylamino)-3-O-b-D-xylopyranosyl-b-D-galactopyranosyl]oxy]-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo[a]naphthacen-2-yl]carbonyl]-,(5S-trans)- (9CI)) Verwandte Produkte
- 1805890-01-0(2-Bromo-1-(2-(difluoromethoxy)-6-(difluoromethyl)phenyl)propan-1-one)
- 887898-87-5(3-(2-nitrobenzamido)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide)
- 909-39-7(1-Piperazineethanol,4-[3-(5H-dibenz[b,f]azepin-5-yl)propyl]-, hydrochloride (1:2))
- 2229492-12-8(methyl 3-(5-{(tert-butoxy)carbonylamino}-2-fluorophenyl)-2-hydroxy-3-methylbutanoate)
- 2001430-44-8(Benzene, [[3-[1-(chloromethyl)-3-cyclopenten-1-yl]propoxy]methyl]-)
- 33097-40-4(Pyridazine, 3-fluoro-6-phenoxy-)
- 2172067-80-8(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}pyridine-4-carboxylic acid)
- 2172471-66-6(2-ethyl-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidomethyl}butanoic acid)
- 136558-15-1(4-(Bromomethyl)-1-chloro-2-iodo-Benzene)
- 2091763-11-8(3H-Pyrazol-3-one, 2-(4-amino-2-pyridinyl)-5-(difluoromethyl)-2,4-dihydro-)
Empfohlene Lieferanten
Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

BIOOKE MICROELECTRONICS CO.,LTD
Gold Mitglied
CN Lieferant
Reagenz

Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Amadis Chemical Company Limited
Gold Mitglied
CN Lieferant
Reagenz
